2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The docking results indicate that the synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of urease by this compound disrupts this process, leading to a decrease in the production of ammonia and carbon dioxide .
Pharmacokinetics
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide
Result of Action
The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide . This can disrupt the pH balance in cells, particularly in bacteria such as Helicobacter pylori, which rely on the conversion of urea to ammonia to increase pH for survival .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with enzymes such as urease . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The inhibition of urease is an efficient way for the treatment of infections caused by bacteria like Helicobacter pylori .
Cellular Effects
Related compounds have shown inhibitory effects on certain bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Molecular Mechanism
Related compounds have been shown to inhibit the activity of urease, an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of urease can lead to the treatment of infections caused by certain bacteria .
Temporal Effects in Laboratory Settings
Related compounds have shown high activity against urease with IC50 values ranging from 2.85 to 5.83 µM .
Preparation Methods
The synthesis of 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetamide derivative . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, for several hours .
Chemical Reactions Analysis
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Scientific Research Applications
Comparison with Similar Compounds
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives, such as:
2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide: This compound also exhibits urease inhibitory activity but differs in its substitution pattern.
2-phenyl-N-(5-(4-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)amino)piperidin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide: Another analog with potential anticancer properties.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: A compound with similar structural features but different biological activities.
Properties
IUPAC Name |
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-14-13-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVISCSFOMGKKJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901907 | |
Record name | NoName_1083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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